![molecular formula C18H15ClN2OS B2859106 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-94-4](/img/structure/B2859106.png)
3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex and detailed. It was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Physical And Chemical Properties Analysis
The compound “3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” has a molecular formula of C15H14ClNO and a molecular weight of 259.73 .Aplicaciones Científicas De Investigación
Antibacterial Activity
Thiazole derivatives, such as the one , have been shown to possess significant antibacterial properties. The presence of the chlorine atom and the thiazole ring in the compound’s structure can contribute to its ability to inhibit bacterial growth. For instance, similar compounds have been tested against bacterial strains like Staphylococcus aureus and Chromobacterium violaceum , showing promising results . This suggests potential for the compound to be used in the development of new antibacterial agents.
Antifungal Applications
The structural similarity of this compound to other thiazole-based molecules implies potential antifungal activity. Thiazole compounds have been utilized in the synthesis of drugs like Abafungin , which is known for its antifungal properties. Research into the compound’s efficacy against common fungal pathogens could lead to new treatments for fungal infections .
Anticancer Research
Thiazole derivatives are also recognized for their anticancer activities. They can be designed to target various pathways involved in cancer cell proliferation. The compound could be investigated for its potential to act as an antineoplastic agent, possibly offering a new avenue for cancer treatment .
Antiviral Potential
Compounds with a thiazole core have been found to exhibit antiviral activities. Given the structural features of 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide , it could be explored for its efficacy against viruses, including its use in treating conditions like HIV infections, where thiazole derivatives have shown improved drug efficacy .
Anti-inflammatory Properties
Thiazole derivatives have been used to create anti-inflammatory medications, such as Darbufelone . The compound could be researched for its potential to reduce inflammation, which is a critical component of many chronic diseases, including arthritis and cardiovascular diseases .
Enzyme Inhibition
The compound’s molecular structure suggests that it could act as an enzyme inhibitor, potentially affecting enzymes involved in disease processes. For example, thiazole derivatives have been used to inhibit enzymes in the treatment of hypertension and schizophrenia. Investigating this compound’s enzyme inhibition capabilities could lead to the development of new drugs for these conditions .
Safety and Hazards
As with any chemical, safety precautions should be taken when handling “3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide”. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
Propiedades
IUPAC Name |
3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-6-7-15(12(2)8-11)16-10-23-18(20-16)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDWEKMPZMZFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)
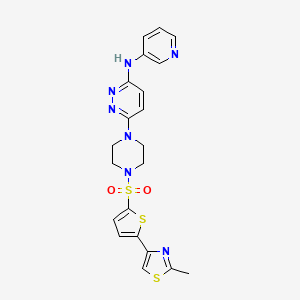

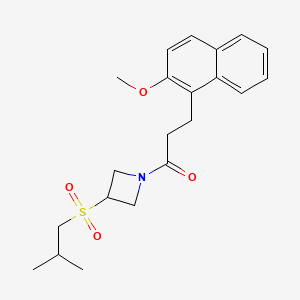
![3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2859032.png)
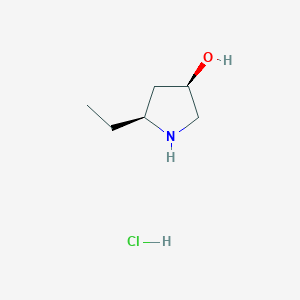
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)
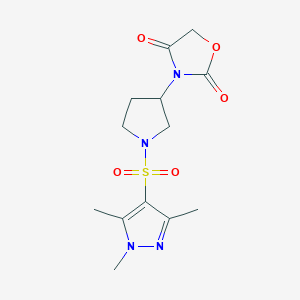
![(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2859037.png)

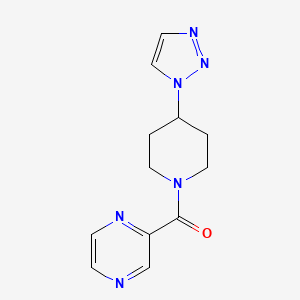
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2859043.png)
